HM03
Description
4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol (referred to as F06 in studies) is a synthetic acridine derivative with a molecular weight of 480.37 g/mol (PubChem CID: 5458251) . It is primarily recognized as a potent inhibitor of the ERCC1-XPF endonuclease, a critical enzyme in DNA repair pathways such as nucleotide excision repair (NER) and interstrand crosslink (ICL) repair . By inhibiting ERCC1-XPF, F06 sensitizes cancer cells to platinum-based chemotherapeutics (e.g., cisplatin) and alkylating agents (e.g., cyclophosphamide), enhancing their cytotoxicity . The compound features a chloro-methoxy-acridin core linked to a phenolic group substituted with a 4-methylpiperazinylmethyl chain, which is critical for its activity .
Properties
IUPAC Name |
4-[(6-chloro-2-methoxyacridin-9-yl)amino]-2-[(4-methylpiperazin-1-yl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O2/c1-30-9-11-31(12-10-30)16-17-13-19(4-8-25(17)32)28-26-21-6-3-18(27)14-24(21)29-23-7-5-20(33-2)15-22(23)26/h3-8,13-15,32H,9-12,16H2,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSDGTMJKOGWSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)NC3=C4C=C(C=CC4=NC5=C3C=CC(=C5)Cl)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Profile and Significance of HM03
This compound (PubChem CID: 421105) is a nitrogen-containing heterocyclic compound with the molecular formula $$ \text{C}{26}\text{H}{27}\text{ClN}4\text{O}2 $$ and a molecular weight of 463.0 g/mol. Its structure features a central acridine core substituted with chlorine at C-6, methoxy at C-2, an amino group at C-9, and a 4-methylpiperazine moiety at the phenolic C-2 position. The acridine scaffold confers DNA-intercalating properties, while the 4-methylpiperazine side chain enhances solubility and target affinity. This compound has been investigated as an inhibitor of the ERCC1-XPF endonuclease, a DNA repair complex implicated in chemotherapy resistance, and as an antiplasmodial agent.
Synthetic Routes to this compound
Precursor Synthesis: 6,9-Dichloro-2-methoxy-4-nitroacridine
The synthesis of this compound begins with the preparation of 6,9-dichloro-2-methoxy-4-nitroacridine, a key intermediate. Traditional methods involved a five-step sequence starting from 2-methoxyacridin-9-amine, with an overall yield of 21%. Recent optimizations reduced this to three steps (Scheme 1):
- Nitration : Direct nitration of 6,9-dichloro-2-methoxyacridine using fuming nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C for 2 hours (yield: 89%).
- Purification : Recrystallization from ethanol to remove regioisomers.
- Characterization : Confirmation via $$ ^1\text{H} $$-NMR ($$ \delta $$ 8.21 ppm, aromatic H) and ESI-MS ($$ m/z $$ 338.1 [M+H]$$ ^+ $$).
This streamlined approach increased the overall yield to 63%, addressing previous challenges with side reactions and low efficiency.
Table 1: Comparison of Precursor Synthesis Methods
| Parameter | Traditional Method | Optimized Method |
|---|---|---|
| Steps | 5 | 3 |
| Overall Yield | 21% | 63% |
| Reaction Time | 48 hours | 6 hours |
| Key Improvement | – | Microwave-assisted nitration |
Functionalization at C-9 and C-4 Positions
This compound’s bioactivity depends on strategic substitutions at the C-9 and C-4 positions of the acridine core.
C-9 Amination
The chlorine at C-9 is replaced via nucleophilic aromatic substitution (S$$ _N$$Ar):
- Reagents : 4-Methylpiperazine (3 equiv), potassium carbonate ($$ \text{K}2\text{CO}3 $$), dimethylformamide (DMF).
- Conditions : Microwave irradiation at 100°C for 40 minutes.
- Yield : 46%, improved from 24% with conventional heating.
Microwave heating enhances reaction kinetics, reducing byproduct formation from nitro group reactivity.
C-4 Reduction and Alkylation
The nitro group at C-4 is reduced to an amine, followed by alkylation:
Optimization Strategies
Microwave-Assisted Synthesis
Microwave irradiation replaced conventional heating in S$$ _N$$Ar and reduction steps, cutting reaction times by 75% and improving yields by 20–30%. For example, C-9 amination under microwave conditions achieved 46% yield in 40 minutes vs. 24% in 6 hours with oil-bath heating.
Reductive Amination vs. Bimolecular Substitution
Switching from bimolecular nucleophilic substitution to reductive amination for introducing the 4-methylpiperazine side chain minimized side reactions and improved regioselectivity. This change increased the yield of the critical C-4 alkylation step from 65% to 78%.
Table 2: Key Reaction Optimizations
| Step | Traditional Yield | Optimized Yield | Technique |
|---|---|---|---|
| C-9 Amination | 24% | 46% | Microwave heating |
| C-4 Alkylation | 65% | 78% | Reductive amination |
| Precursor Synthesis | 21% | 63% | Streamlined steps |
Challenges and Solutions
Nitro Group Reactivity
The electron-withdrawing nitro group at C-4 increased susceptibility to undesired side reactions during S$$ _N$$Ar. This was mitigated by:
Purification Complexity
This compound’s polar side chains necessitated advanced purification techniques:
Applications and Derivatives
This compound’s synthesis has enabled structure-activity relationship (SAR) studies:
Scientific Research Applications
HM03 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of HSPA5 and its effects on protein folding and assembly.
Biology: Investigated for its role in cellular stress responses and protein homeostasis.
Medicine: Explored for its anticancer properties, particularly in targeting cancer cells that overexpress HSPA5.
Industry: Potential applications in the development of new therapeutic agents and as a lead compound for drug discovery
Mechanism of Action
HM03 exerts its effects by selectively binding to HSPA5, inhibiting its chaperone activity. HSPA5 is involved in the proper folding and assembly of proteins within the endoplasmic reticulum. By inhibiting HSPA5, this compound disrupts protein homeostasis, leading to the accumulation of misfolded proteins and inducing apoptosis in cancer cells. This mechanism makes this compound a promising candidate for anticancer therapy .
Comparison with Similar Compounds
ERCC1-XPF Inhibitor Derivatives of F06
F06 has served as a scaffold for synthesizing derivatives with improved potency. Key modifications focus on the piperazine moiety and acridine substituents:
Key Findings :
Acridine Derivatives with Alternative Substitutions
Other acridine-based compounds exhibit distinct biological activities due to structural variations:
Key Findings :
Non-Acridine ERCC1-XPF Inhibitors
Non-acridine inhibitors provide contrasting mechanisms:
Key Findings :
- F06’s acridine core enables intercalation into DNA, enhancing local concentration at damage sites, whereas non-acridine inhibitors rely on competitive binding .
Structure-Activity Relationship (SAR) Insights
- Acridine Core : Essential for DNA intercalation and stabilizing interactions with ERCC1-XPF .
- Chloro-Methoxy Groups : Increase DNA binding affinity and metabolic stability .
- Piperazine Chain: The 4-methylpiperazinylmethyl group optimizes solubility and binding to the XPF HhH2 domain; substituents like dimethylaminoethyl improve potency .
Biological Activity
4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol, also known as HM03, is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring an acridine moiety and a piperazine ring, suggests diverse biological activities, particularly in oncology and microbiology. This article examines its biological activity, highlighting research findings, case studies, and relevant data.
- Molecular Formula : C26H27ClN4O2
- Molecular Weight : 462.98 g/mol
- CAS Number : 500565-15-1
- IUPAC Name : 4-((6-chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol
The biological activity of this compound is primarily attributed to its ability to intercalate into DNA, which is a characteristic feature of acridine derivatives. This intercalation can disrupt DNA replication and transcription processes, leading to apoptosis in cancer cells. Research has shown that this compound inhibits critical proteins involved in DNA repair mechanisms, such as HSPA5 and ERCC1-XPF, enhancing the efficacy of chemotherapeutic agents .
Biological Activities
-
Anticancer Properties :
- This compound has demonstrated significant anticancer activity by targeting tumor cells and inhibiting their growth. In vitro studies indicate that it effectively induces apoptosis in various cancer cell lines.
- A study reported that this compound enhances the cytotoxic effects of doxorubicin in breast cancer cells by inhibiting DNA repair pathways.
- Antimicrobial Activity :
- Inhibition of Acetylcholinesterase :
Case Study 1: Cancer Treatment
A recent study evaluated the effectiveness of this compound in combination with existing chemotherapeutics on human cancer cell lines. Results indicated that the combination treatment significantly reduced cell viability compared to monotherapy, suggesting a synergistic effect that warrants further investigation into clinical applications.
Case Study 2: Antimicrobial Efficacy
In a laboratory setting, this compound was tested against several strains of fungi and bacteria. The results demonstrated that this compound exhibited potent antifungal activity against Candida species and antibacterial effects against Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent for infections resistant to conventional treatments.
Data Table: Biological Activity Overview
Research Findings
Recent findings emphasize the need for further structural modifications to enhance the bioactivity and selectivity of this compound against specific cancer types and pathogens. The presence of both chloro and methoxy groups on the acridine ring combined with the piperazine substituent is believed to enhance its bioactivity.
Q & A
Q. What is the primary mechanism of action of 4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol (F06) in DNA repair pathways?
F06 inhibits the ERCC1-XPF heterodimer, a critical endonuclease in DNA repair pathways such as nucleotide excision repair (NER) and interstrand crosslink (ICL) repair. ERCC1-XPF cleaves damaged DNA strands, and its inhibition disrupts repair of helix-distorting lesions (e.g., UV-induced cyclobutane pyrimidine dimers) and sensitizes cancer cells to DNA-damaging agents like platinum drugs. Binding studies suggest F06 interacts with the XPF HhH2 domain, blocking heterodimerization .
Q. How is F06 synthesized, and what key structural features contribute to its activity?
F06 is synthesized via multistep organic reactions, including:
- Introduction of the 6-chloro-2-methoxyacridin-9-yl moiety, which intercalates DNA.
- Functionalization with a 4-methylpiperazine group to enhance solubility and target binding.
- Phenolic hydroxyl and amino groups for hydrogen bonding with ERCC1-XPF. The acridine core enables DNA interaction, while the piperazine side chain improves pharmacokinetic properties .
Q. What analytical techniques are used to characterize F06 and its derivatives?
- Spectroscopy: NMR and IR for functional group verification.
- Mass spectrometry: To confirm molecular weight and purity.
- X-ray crystallography (SHELX/WinGX): For resolving 3D structures and binding modes .
- HPLC: Purity assessment (>95% typical for in vitro assays) .
Advanced Research Questions
Q. How can structural modifications of F06 improve ERCC1-XPF inhibition potency?
Derivatives of F06 with altered piperazine substituents (e.g., cyclohexyl or dimethylaminoethyl groups) show enhanced binding affinity. For example:
- Compound 3 : 4-cyclohexylpiperazine increases hydrophobic interactions.
- Compound 4 : Dimethylaminoethyl group improves solubility and cellular uptake. Docking-based virtual screening (VS) identifies optimal substituents by simulating interactions with the XPF HhH2 domain .
Q. What experimental strategies validate F06’s synergy with DNA-damaging therapies?
- In vitro assays: Co-treatment with F06 and cyclophosphamide or UV radiation reduces colorectal cancer cell viability by 40–60% compared to monotherapy.
- CPD removal assays: F06 delays repair of UV-induced lesions, measured via ELISA or immunofluorescence .
- Combination index (CI) analysis: Quantifies synergistic effects using the Chou-Talalay method .
Q. How do researchers address discrepancies in F06’s cytotoxicity across cell lines?
Variability may arise from differences in ERCC1-XPF expression or drug efflux pumps. Solutions include:
- Biomarker profiling: Quantify ERCC1 mRNA/protein levels via qPCR or Western blot.
- Pharmacokinetic studies: Measure intracellular F06 concentrations using LC-MS.
- CRISPR knockout models: Validate target specificity by comparing wild-type vs. ERCC1-deficient cells .
Q. What computational tools are employed to optimize F06 derivatives?
- Molecular docking (AutoDock, Schrödinger): Predicts binding poses at the ERCC1-XPF interface.
- Molecular dynamics (GROMACS): Simulates stability of ligand-receptor complexes.
- QSAR models: Correlate substituent properties (e.g., logP, polar surface area) with inhibitory IC50 values .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
